molecular formula C11H12N2O7 B3182092 Mal-amido-(CH2COOH)2 CAS No. 207613-14-7

Mal-amido-(CH2COOH)2

Cat. No.: B3182092
CAS No.: 207613-14-7
M. Wt: 284.22 g/mol
InChI Key: WGKBLBPWMDGTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Mal-amido-(CH2COOH)2, also known as compound 7a, is primarily used in the synthesis of hydrophilic Antibody-Drug Conjugate (ADC) linkers . The primary target of this compound is the monoclonal antibody to which it is conjugated .

Mode of Action

The compound acts as an intermediate linker in the synthesis process of ADCs . It contains a maleimidoethyl group, which allows it to bind to the monoclonal antibody . This binding enables the delivery of the drug to the specific cells targeted by the antibody .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of adcs . These conjugates are designed to target specific cells, thereby affecting the biochemical pathways within those cells.

Pharmacokinetics

As an adc linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the properties of the antibody to which it is attached .

Result of Action

The primary result of the action of this compound is the formation of an ADC . The compound serves as a linker, attaching a drug to a specific antibody . This allows the drug to be delivered directly to the cells targeted by the antibody, enhancing the efficacy of the drug and reducing side effects .

Action Environment

The action environment of this compound is primarily within the laboratory setting, where it is used in the synthesis of ADCs . The stability and efficacy of the compound as a linker would be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Mal-amido-(CH2COOH)2 is involved in biochemical reactions as an intermediate for linker synthesis. It interacts with various enzymes, proteins, and other biomolecules during the formation of ADCs. For instance, it is used to conjugate bivalent doxorubicin-dipeptides to monoclonal antibodies such as BR96 . The dipeptides are cleaved by lysosomal proteases following internalization of the resulting immunoconjugates, leading to the release of the cytotoxic drug within the target cells . This interaction highlights the compound’s role in enhancing the specificity and efficacy of cancer treatments.

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the context of targeted cancer therapy. By facilitating the delivery of cytotoxic drugs to cancer cells, it impacts cell signaling pathways, gene expression, and cellular metabolism. The internalization of ADCs containing this compound leads to the cleavage of the linker by lysosomal proteases, resulting in the release of the drug and subsequent cell death . This targeted approach minimizes damage to healthy cells and reduces side effects associated with conventional chemotherapy.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs. The compound forms stable covalent bonds with both the antibody and the cytotoxic drug, ensuring efficient drug delivery to target cells. Upon internalization, the linker is cleaved by lysosomal proteases, releasing the active drug within the cancer cells . This process involves specific binding interactions with biomolecules, enzyme activation, and changes in gene expression that ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in powder form and for shorter periods in solution . Long-term studies have shown that the stability of the linker is crucial for maintaining the efficacy of ADCs in vitro and in vivo. Degradation of the linker can lead to premature release of the cytotoxic drug, reducing the therapeutic potential of the ADC.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not be sufficient to achieve therapeutic efficacy, while high doses can lead to toxic or adverse effects . It is essential to optimize the dosage to balance efficacy and safety, ensuring that the ADCs deliver the cytotoxic drug specifically to cancer cells without causing significant harm to healthy tissues.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of ADCs. The compound interacts with enzymes such as lysosomal proteases, which cleave the linker to release the cytotoxic drug within target cells . These interactions affect metabolic flux and metabolite levels, influencing the overall efficacy of the ADCs in cancer treatment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the ADCs. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . This targeted distribution ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing off-target effects and enhancing therapeutic outcomes.

Subcellular Localization

This compound exhibits specific subcellular localization as part of the ADCs. The compound is directed to lysosomes, where it is cleaved by lysosomal proteases to release the cytotoxic drug . This localization is crucial for the activity and function of the ADCs, as it ensures that the drug is released within the target cells, leading to effective cancer cell killing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-(CH2COOH)2 is synthesized through a series of chemical reactions involving maleimide and ethylamide intermediates . The synthetic route typically involves the reaction of maleimide with ethylamine under controlled conditions to form the maleimidoethyl intermediate. This intermediate is then further reacted with other reagents to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Properties

IUPAC Name

2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKBLBPWMDGTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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